molecular formula C11H12N4 B15090798 2-Hydrazinyl-3-(m-tolyl)pyrazine

2-Hydrazinyl-3-(m-tolyl)pyrazine

Cat. No.: B15090798
M. Wt: 200.24 g/mol
InChI Key: IDIAEUAWGZIWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-3-(m-tolyl)pyrazine is a specialized pyrazine derivative designed for medicinal chemistry and drug discovery research. This compound features a hydrazinyl group attached to the pyrazine ring, a structure known to be a key synthon for generating a plethora of novel compounds with a broad range of biological activities . Pyrazine derivatives, particularly those with a hydrazine moiety, are recognized for their significant potential in pharmaceutical development, exhibiting herbicide, phytotoxic, anticancer, anti-inflammatory, antifungal, antioxidant, and antibacterial properties . The structural similarity of the 2-hydrazinopyrazine core to established drugs like the antituberculosis agent pyrazinamide makes it a highly promising scaffold for developing new therapeutic alternatives . Researchers value this scaffold for its role as a precursor to various heterocycles, including pyrrolones, pyrazoles, oxadiazoles, thiadiazoles, and triazoles, through cyclization or cycloaddition reactions . Furthermore, 2-pyrazylhydrazone derivatives have been investigated as new classes of antileishmanial agents, with studies indicating that their mechanism of action may involve the accumulation of reactive oxygen species (ROS) and disruption of parasite mitochondrial function . This compound is intended for use in laboratory research applications only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

[3-(3-methylphenyl)pyrazin-2-yl]hydrazine

InChI

InChI=1S/C11H12N4/c1-8-3-2-4-9(7-8)10-11(15-12)14-6-5-13-10/h2-7H,12H2,1H3,(H,14,15)

InChI Key

IDIAEUAWGZIWBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CN=C2NN

Origin of Product

United States

Strategic Synthetic Methodologies for 2 Hydrazinyl 3 M Tolyl Pyrazine and Analogous Structures

Established Synthetic Pathways to the Pyrazine (B50134) Core

The formation of the pyrazine ring is a fundamental step in the synthesis of 2-Hydrazinyl-3-(m-tolyl)pyrazine. Several classical and modern methods have been developed for the construction of this key heterocyclic scaffold.

Condensation Reactions Involving α-Dicarbonyl Compounds and Diamines

A cornerstone in pyrazine synthesis is the condensation reaction between an α-dicarbonyl compound and a 1,2-diamine. youtube.comresearchgate.net This approach is widely utilized due to the ready availability of the starting materials and the generally high yields of the resulting dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine. youtube.com

The mechanism involves the initial formation of a diimine intermediate through the condensation of the amino groups of the diamine with the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent oxidation to furnish the pyrazine ring. youtube.com Various oxidizing agents can be employed for the final aromatization step, including air oxidation, often catalyzed by copper salts. sciencemadness.org

A range of catalysts have been explored to facilitate this condensation, including various acids and metal-based catalysts, which can influence the reaction rate and yield. researchgate.net The choice of solvent and reaction temperature are also critical parameters that need to be optimized for specific substrates. acs.org

Oxidative Cyclization Routes to Pyrazine Architectures

An alternative strategy for constructing the pyrazine ring involves the oxidative cyclization of α-amino ketones or related precursors. nih.gov In this approach, two molecules of an α-amino ketone can undergo self-condensation to form a dihydropyrazine intermediate, which is then oxidized to the corresponding pyrazine. wikipedia.org The Gutknecht pyrazine synthesis is a classic example of this type of reaction. wikipedia.org

More contemporary methods utilize transition metal catalysts to promote the dehydrogenative coupling of β-amino alcohols, leading to the formation of pyrazines. acs.org These methods are often more atom-economical and can proceed under milder conditions compared to traditional methods.

Approaches to the Introduction of Hydrazinyl Moieties onto Pyrazines

Once the pyrazine core is established, the next critical step is the introduction of the hydrazinyl group at the C-2 position. This can be achieved through several synthetic strategies.

Direct Hydrazinolysis and Related Amination Reactions

Direct hydrazinolysis of a suitable leaving group, such as a halogen, on the pyrazine ring is a common and effective method for introducing the hydrazinyl moiety. google.com For instance, a 2-chloropyrazine (B57796) derivative can be reacted with hydrazine (B178648) hydrate (B1144303) to yield the corresponding 2-hydrazinylpyrazine (B104995). google.comresearchgate.net The reaction conditions, such as temperature and solvent, are crucial for achieving high yields and minimizing side reactions. google.com It has been observed that carrying out the hydrazinolysis under an inert atmosphere can be critical to prevent oxidative dehydrazination of the desired product back to the unsubstituted pyrazine. nih.gov

The reactivity of the leaving group is a key factor in the success of this reaction. Chloro- and bromo-substituted pyrazines are commonly used substrates. The reaction often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Functional Group Interconversions Leading to Hydrazinyl-Pyrazines

In cases where direct hydrazinolysis is not feasible or yields are low, functional group interconversion provides an alternative route. For example, a pyrazine-2-sulfonate could be converted to the corresponding hydrazinyl derivative. Another approach involves the reduction of a nitro- or nitroso-substituted pyrazine to an amino group, which can then be further functionalized to a hydrazinyl group. However, direct hydrazinolysis of halopyrazines remains a more direct and frequently employed method. nih.govresearchgate.net

Strategies for Incorporating the m-Tolyl Substituent

The final key structural element of this compound is the m-tolyl group at the C-3 position. The introduction of this substituent can be strategically planned at different stages of the synthesis.

One of the most efficient strategies is to incorporate the m-tolyl group into one of the initial building blocks for the pyrazine ring synthesis. For example, a 1-(m-tolyl)-1,2-dione can be used as the α-dicarbonyl component in the condensation reaction with a 1,2-diamine. This approach directly installs the m-tolyl group at the desired position on the pyrazine ring during its formation.

Alternatively, cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed on a pre-formed pyrazine ring bearing a suitable leaving group (e.g., a halogen) at the C-3 position. This would involve reacting the 3-halopyrazine with an appropriate m-tolylboronic acid or m-tolylstannane derivative in the presence of a palladium catalyst. This method offers flexibility in introducing a variety of aryl substituents.

Cross-Coupling Methodologies for Aryl-Pyrazine Linkages

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, particularly for linking aryl groups to heterocyclic scaffolds like pyrazine. rsc.org These methods offer a versatile and efficient route to compounds like 3-(m-tolyl)pyrazine, a key intermediate for the target molecule.

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions, valued for its mild conditions and the commercial availability of a vast array of boronic acids. researchgate.net The reaction typically involves the coupling of a halopyrazine (e.g., 2-chloropyrazine) with an arylboronic acid (e.g., m-tolylboronic acid) in the presence of a palladium catalyst and a base. researchgate.netmdpi.com Novel palladium(II) ONO pincer complexes have demonstrated superior activity as catalysts for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with various arylboronic acids, even at low catalyst loadings in aqueous media. researchgate.net This methodology can be applied to produce a variety of aryl-substituted pyrazines in high yields. researchgate.net

Stille Coupling: The Stille reaction provides another robust method for C-C bond formation, coupling an organotin reagent with an organic halide. In pyrazine chemistry, this involves reacting a stannylated pyrazine with an aryl halide or, conversely, a halopyrazine with an arylstannane. rsc.org The Stille cross-coupling is noted for the air and moisture stability of the organotin reagents and its compatibility with many functional groups. rsc.org

Sonogashira Coupling: While primarily used for forming carbon-carbon triple bonds, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is well-explored in pyrazine chemistry. rsc.org For instance, chloropyrazine has been shown to be an excellent substrate, reacting with phenylacetylene (B144264) under palladium catalysis to achieve quantitative conversion. rsc.org

Table 1: Comparison of Cross-Coupling Methodologies for Aryl-Pyrazine Synthesis

Coupling Reaction Pyrazine Substrate Arylating Agent Typical Catalyst System Key Advantages
Suzuki-Miyaura 2-Halopyrazine Arylboronic Acid Pd(PPh₃)₄, [Pd(L)(PPh₃)] Mild conditions, readily available reagents, high yields. researchgate.netresearchgate.netmdpi.com
Stille Stannylated Pyrazine or Halopyrazine Aryl Halide or Arylstannane Palladium Complexes Air/moisture stable reagents, excellent functional group tolerance. rsc.org
Sonogashira Halopyrazine Terminal Alkyne [Pd(allyl)Cl]₂/PPh₃, Cu cocatalyst Excellent for alkynyl-pyrazines, high conversion rates. rsc.org

Directed Arylation and Substitution Reactions on Pyrazine Frameworks

Beyond cross-coupling, direct functionalization of the pyrazine ring offers alternative synthetic routes. These methods can involve either nucleophilic substitution or direct C-H bond activation.

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, especially on halogenated pyrazines. rsc.org This property is crucial for the synthesis of this compound. Once the 3-(m-tolyl)pyrazine intermediate is formed, a halogen (e.g., chlorine) at the 2-position can be readily displaced by a nucleophile like hydrazine hydrate. This reaction is often the final step in introducing the hydrazinyl moiety. While palladium-catalyzed methods exist, SNAr can be a more direct and economical approach for this specific transformation, though it is typically limited to arenes with electron-withdrawing groups or electrophilic heterocycles. nih.gov

Directed C-H Arylation: More recent advancements focus on the direct arylation of C-H bonds, avoiding the need for pre-functionalized (e.g., halogenated or stannylated) substrates. While examples on the pyrazine ring itself are less common than on other heterocycles, directed ortho-metalation has been successfully applied to pyridines, a related N-heterocycle. researchgate.net This strategy involves using a directing group to position a metal catalyst for selective C-H activation and subsequent coupling with an arylating agent. Such methods represent a more atom-economical approach to forming the aryl-pyrazine linkage.

Modern and Sustainable Synthetic Advancements

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and waste generation. Microwave-assisted synthesis and the development of highly efficient catalytic systems are at the forefront of these efforts.

Microwave-Assisted Organic Synthesis (MAOS) in Pyrazine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating a wide range of chemical reactions. chemicaljournals.com By using microwave irradiation, polar molecules are heated rapidly and uniformly, leading to dramatic reductions in reaction times—often from hours to minutes—and frequently improving product yields. chemicaljournals.comvumc.org

This technology is highly applicable to the synthesis of heterocyclic compounds, including pyrazine and pyrazole (B372694) derivatives. nih.govdergipark.org.tr For instance, the condensation reaction between phenyl hydrazine and other reagents to form pyrazole structures can be completed in minutes under microwave irradiation. chemicaljournals.comyoutube.com It is envisioned that the key steps in synthesizing this compound, such as the Suzuki coupling to form the C-C bond and the subsequent nucleophilic substitution to introduce the hydrazinyl group, could be significantly expedited using MAOS protocols. vumc.orgnih.gov The benefits of combining efficient microwave heating with one-pot sequential reactions include avoiding tedious work-up and purification of intermediates, leading to more sustainable processes. nih.gov

Table 2: MAOS vs. Conventional Heating for Heterocycle Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Comparison Reference
Pyrazole Synthesis Several hours 2-20 minutes Often higher with MAOS dergipark.org.tr
Pyrazolo[1,5-a] rsc.orgresearchgate.netvumc.orgtriazine Synthesis Multiple steps, long hours 3-5 minutes per step Comparable to improved nih.gov
Phenylhydrazone Condensation > 1 hour 10 minutes Improved chemicaljournals.com

Catalytic Systems in the Synthesis of Hydrazinyl-Pyrazine Derivatives

The introduction of a hydrazine group onto an aromatic or heteroaromatic ring via catalysis presents unique challenges. Hydrazine is a strong reducing agent and can deactivate palladium catalysts by reducing Pd(II) species to inactive palladium black. nih.gov Furthermore, the presence of multiple N-H bonds in hydrazine can lead to undesired double-arylation products. nih.gov

Despite these difficulties, significant progress has been made in developing palladium-catalyzed amination reactions to form aryl hydrazines. nih.gov Research has shown that using specific chelating phosphine (B1218219) ligands can create robust palladium catalysts that facilitate the coupling of hydrazine derivatives with aryl halides and triflates. nih.govnih.gov These catalytic systems provide a direct route to protected hydrazinopyridine and other heteroaryl hydrazine compounds. nih.gov Recent studies have reported the successful Pd-catalyzed C–N coupling of hydrazine hydrate with various (hetero)aryl chlorides and bromides using low catalyst loadings (as low as 100 ppm) and a simple base like potassium hydroxide. nih.gov These advanced catalytic methods are directly applicable to the synthesis of this compound from a 2-chloro-3-(m-tolyl)pyrazine intermediate, offering a powerful alternative to traditional SNAr methods. Dinuclear platinum(II) and palladium(II) complexes bridged by pyrazine have also been investigated for their catalytic activity, particularly in the hydrolysis of amide bonds, showcasing the diverse catalytic roles of pyrazine-containing metal complexes. researchgate.net

Chemical Reactivity and Transformative Processes of 2 Hydrazinyl 3 M Tolyl Pyrazine

Reactivity of the Hydrazine (B178648) Functional Group

The hydrazine group (-NHNH2) attached to the pyrazine (B50134) ring is a potent nucleophile and a versatile functional group for a variety of chemical reactions. Its reactivity is central to the construction of fused heterocyclic compounds and other derivatives.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

The terminal nitrogen atom of the hydrazine group in 2-hydrazinyl-3-(m-tolyl)pyrazine readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones. This reaction typically proceeds under mild acidic or basic conditions and results in the formation of the corresponding hydrazones. These hydrazones are often stable, crystalline solids and serve as important intermediates for further chemical transformations. researchgate.netrsc.org

The general mechanism involves the nucleophilic attack of the primary amine of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives. For instance, condensation with aromatic aldehydes can introduce additional aryl groups, while reaction with diketones can lead to the formation of bis-hydrazones. rsc.orgrsc.org

Table 1: Examples of Condensation Reactions

Reactant 1 Reactant 2 Product
This compound Benzaldehyde 2-(2-Benzylidenehydrazinyl)-3-(m-tolyl)pyrazine
This compound Acetone 2-(2-Isopropylidenehydrazinyl)-3-(m-tolyl)pyrazine
This compound p-Tolualdehyde 2-(2-(4-Methylbenzylidene)hydrazinyl)-3-(m-tolyl)pyrazine

Intramolecular and Intermolecular Cyclization Reactions

The hydrazinyl moiety of this compound is a key participant in various cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions can be either intramolecular, where the hydrazine group reacts with another functional group within the same molecule, or intermolecular, involving reaction with a separate reagent.

A significant application of this reactivity is the synthesis of triazolo[4,3-a]pyrazines. For example, reaction of this compound with orthoesters, such as triethyl orthoformate, can lead to the formation of a triazole ring fused to the pyrazine core. nih.gov This transformation proceeds through an initial condensation to form a hydrazono-ester intermediate, which then undergoes intramolecular cyclization with the elimination of an alcohol molecule. Similarly, reaction with other reagents like cyanogen (B1215507) bromide or isothiocyanates can also yield fused triazole systems. organic-chemistry.org

Furthermore, the hydrazones derived from this compound can undergo oxidative cyclization to form various fused heterocycles. researchgate.netbeilstein-journals.org For instance, treatment with an oxidizing agent can promote the cyclization of a hydrazone onto the pyrazine ring or another part of the molecule.

Another important class of cyclization reactions involves the formation of pyrazolo[1,5-a]pyrazines. organic-chemistry.orgrsc.org These reactions often proceed via a [3+2] cycloaddition mechanism where the hydrazine derivative acts as a three-atom component. organic-chemistry.org

Table 2: Examples of Cyclization Reactions

Starting Material Reagent(s) Product Type
This compound Triethyl orthoformate organic-chemistry.orgthieme-connect.deTriazolo[4,3-a]pyrazine
This compound Isothiocyanate 3-Amino- organic-chemistry.orgthieme-connect.detriazolo[4,3-a]pyrazine derivative
Hydrazone of this compound Oxidizing agent Fused pyrazole (B372694) or triazole derivative
This compound derivative Enediynone, CuCl Pyrazolo[1,5-a]pyridine derivative

Nucleophilic Behavior and Derivatization at Nitrogen Centers

Both nitrogen atoms of the hydrazine group in this compound exhibit nucleophilic character. The terminal -NH2 group is generally more nucleophilic and is the primary site of reaction in many cases, such as in the formation of hydrazones.

However, the nitrogen atom attached to the pyrazine ring can also participate in nucleophilic reactions, particularly in cyclization processes. The nucleophilicity of this nitrogen can be influenced by the electronic nature of the pyrazine ring.

Derivatization at the nitrogen centers can be achieved through various reactions. Acylation with acyl chlorides or anhydrides can introduce acyl groups, forming stable hydrazides. Alkylation reactions can also occur, though they may lead to a mixture of products depending on the reaction conditions and the nature of the alkylating agent. These derivatizations are useful for modifying the properties of the molecule and for introducing further functional handles for subsequent reactions.

Transformations of the Pyrazine Nucleus

The pyrazine ring in this compound possesses distinct electronic characteristics that govern its reactivity towards both electrophiles and nucleophiles.

Electron-Deficient Character and Electrophilic Interactions

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.de This electron deficiency deactivates the ring towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. thieme-connect.deslideshare.net Direct electrophilic attack on the carbon atoms of the pyrazine ring is generally difficult and requires harsh conditions or the presence of activating groups. thieme-connect.de

Nucleophilic Substitution Pathways on the Pyrazine Ring

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.deieasrj.com Halogen atoms or other good leaving groups attached to the pyrazine ring can be readily displaced by nucleophiles. In the context of this compound, while the parent compound does not have a leaving group, its synthesis often starts from a halopyrazine, such as 2-chloro-3-(m-tolyl)pyrazine.

The reaction of a halopyrazine with hydrazine hydrate (B1144303) is a classic example of nucleophilic aromatic substitution where the halide is displaced by the hydrazine nucleophile. nih.gov The rate of these substitution reactions is enhanced by the electron-withdrawing nature of the pyrazine nitrogens. Nucleophiles such as alkoxides, amines, and thiolates can effectively displace leaving groups on the pyrazine ring. rsc.org

The position of substitution is influenced by the existing substituents on the ring. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. In some cases, ring-opening and ring-closure (ANRORC) mechanisms have also been observed in nucleophilic substitutions on pyrazine systems. thieme-connect.de

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Hydrazone
organic-chemistry.orgthieme-connect.deTriazolo[4,3-a]pyrazine
Pyrazolo[1,5-a]pyrazine
2-(2-Benzylidenehydrazinyl)-3-(m-tolyl)pyrazine
2-(2-Isopropylidenehydrazinyl)-3-(m-tolyl)pyrazine
2-(2-(4-Methylbenzylidene)hydrazinyl)-3-(m-tolyl)pyrazine
3-Amino- organic-chemistry.orgthieme-connect.detriazolo[4,3-a]pyrazine
Fused pyrazole
Fused triazole
Pyrazolo[1,5-a]pyridine
Pyrazinium salt
N-oxide
2-Chloro-3-(m-tolyl)pyrazine
Meisenheimer-like intermediate
Benzaldehyde
Acetone
p-Tolualdehyde
Triethyl orthoformate
Isothiocyanate
Enediynone
Hydrazine hydrate

Oxidation and Reduction Chemistry of Pyrazines (e.g., N-Oxides, Dihydropyrazines)

The pyrazine ring in this compound is susceptible to both oxidation and reduction reactions, influenced by the electronic nature of its substituents. The presence of the electron-donating hydrazinyl and m-tolyl groups affects the electron density of the pyrazine ring, thereby modulating its reactivity.

Oxidation: Pyrazines can be oxidized to form N-oxides. The nitrogen atoms of the pyrazine ring are nucleophilic and can react with oxidizing agents. In the case of this compound, the presence of two nitrogen atoms in the ring allows for the potential formation of mono- or di-N-oxides. The position of N-oxidation would be influenced by the electronic effects of the substituents. The hydrazinyl group, being a strong electron-donating group, would increase the electron density of the adjacent nitrogen atom, potentially directing oxidation to the more distant nitrogen. However, steric hindrance from the bulky m-tolyl group might also play a role in directing the approach of the oxidizing agent.

Pyrazine derivatives can also undergo oxidation to form endo-peroxides when treated with singlet oxygen. rsc.org Furthermore, the oxidation of related nitrogen-containing heterocycles, such as piperazine-2,5-diones, can result in dehydrogenation. rsc.org

Reduction: The pyrazine ring can be reduced to form dihydropyrazines and eventually piperazines. cdnsciencepub.comthieme-connect.de The electrochemical reduction of pyrazines in an alkaline medium typically yields 1,4-dihydropyrazines, which are often highly oxidizable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The specific conditions of the reduction (e.g., choice of reducing agent, solvent, and pH) will determine the final product. cdnsciencepub.comthieme-connect.de For this compound, catalytic hydrogenation or reduction with dissolving metals could be employed to achieve varying degrees of saturation of the pyrazine ring.

Reactions Associated with the m-Tolyl Moiety

The m-tolyl group, an integral part of the this compound structure, possesses its own distinct reactivity centers: the aromatic ring and the methyl group.

Chemical Modifications of the Aromatic Ring

The aromatic ring of the m-tolyl group can undergo electrophilic aromatic substitution reactions. The position of substitution on the ring is directed by the existing substituents: the methyl group and the 2-hydrazinylpyrazine (B104995) group. The methyl group is an ortho-, para-director, while the pyrazine ring, being a heteroaromatic system, generally acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack. However, the presence of the electron-donating hydrazinyl group on the pyrazine ring can modulate this effect.

Reactivity at the Methyl Group

The methyl group of the m-tolyl moiety is susceptible to reactions characteristic of benzylic positions.

Oxidation: The methyl group can be oxidized to various functional groups, including a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxyl group (-CH2OH), depending on the oxidizing agent and reaction conditions. acs.orgpearson.com For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can convert the methyl group into a carboxylic acid. pearson.com Milder oxidizing agents, such as selenium dioxide, are known to oxidize methyl groups of toluene (B28343) derivatives. acs.org

Halogenation: The methyl group can undergo free-radical halogenation in the presence of a halogen (e.g., Br2, Cl2) and UV light or a radical initiator. This would lead to the formation of the corresponding halomethyl, dihalomethyl, or trihalomethyl derivatives. These halogenated products can then serve as intermediates for further synthetic transformations.

Spectroscopic Data for this compound Not Found in Publicly Available Research

The initial research strategy aimed to gather detailed experimental findings to construct an in-depth article on the structural elucidation of this compound. The intended article was to be structured around its advanced spectroscopic characterization, as per the requested outline. This would have involved a detailed analysis of proton and carbon NMR data to define the molecule's hydrogen environments and carbon framework, alongside an examination of its vibrational spectra to identify key functional groups.

However, the absence of primary data in the public domain prevents the creation of a scientifically accurate and verifiable article. Generating such a document would require access to raw or processed spectral data from laboratory analysis, which appears not to be available in the searched scientific literature.

While research on related heterocyclic compounds, such as substituted pyrazines and other hydrazine derivatives, is available, the strict requirement to focus solely on this compound means that data from these related molecules cannot be used as a substitute. Doing so would be scientifically inaccurate and would not reflect the true spectroscopic properties of the target compound.

Therefore, until the synthesis and characterization of this compound are reported in accessible scientific literature, a detailed and factual article on its spectroscopic properties cannot be produced.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydrazinyl 3 M Tolyl Pyrazine

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation patterns. For 2-Hydrazinyl-3-(m-tolyl)pyrazine (C₁₁H₁₂N₄), the precise molecular mass can be calculated and then confirmed experimentally.

The theoretical molecular weight of this compound is approximately 200.25 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be measured, providing a highly accurate molecular formula and confirming the elemental composition.

The fragmentation of pyrazine (B50134) derivatives under electron ionization (EI) is influenced by the nature and position of the substituents on the pyrazine ring. The fragmentation pathways for alkyl- and aryl-substituted hydrazinyl pyrazines typically involve initial cleavages at the weakest bonds. Key fragmentation patterns observed in related pyrazine structures include:

Loss of N₂H₃: Cleavage of the C-N bond connecting the hydrazinyl group to the pyrazine ring can lead to the loss of a hydrazinyl radical.

Ring Fragmentation: The pyrazine ring itself can undergo characteristic cleavages, leading to smaller nitrogen-containing fragments.

Benzylic Cleavage: The bond between the tolyl group and the pyrazine ring is a likely site for cleavage, resulting in the formation of a stable tropylium-like cation or a tolyl radical.

Side-Chain Fragmentation: The substituents themselves can undergo fragmentation. For instance, studies on 5-methyl-3-alkyl-2-alkenylpyrazines have shown detailed fragmentation pathways related to the side chains, which helps in the structural assignment of new compounds within this class. researchgate.net

The analysis of these fragmentation patterns provides a fingerprint that helps to confirm the identity and structure of the molecule. In the study of various pyrazine derivatives, mass spectrometry is a crucial tool for unambiguous identification, often used in conjunction with gas chromatography (GC-MS). researchgate.net

Table 1: Theoretical Mass Spectrometry Data for this compound

PropertyValue
Molecular FormulaC₁₁H₁₂N₄
Molecular Weight200.25 g/mol
Exact Mass200.1062

Note: The fragmentation data would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. Aromatic heterocyclic molecules like pyrazine exhibit characteristic absorption bands corresponding to n→π* and π→π* transitions. montana.edu

For this compound, the spectrum is expected to show:

π→π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n→π Transitions:* These lower-energy, lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital. montana.edu

The solvent environment can cause shifts in the absorption maxima. Polar solvents tend to cause a "blue shift" (hypsochromic shift) for n→π* transitions and a "red shift" (bathochromic shift) for π→π* transitions. montana.edu This phenomenon is used to help assign the nature of the electronic transitions. montana.edu

Studies on the related compound 2-hydrazinopyrazine (2HP) provide insight into the electronic properties. Theoretical calculations for 2HP show that the HOMO→LUMO transition involves a transfer of electron density from the pyrazine ring to the hydrazine (B178648) group. nih.gov The calculated HOMO–LUMO energy gap for 2HP is approximately 3.10 eV, indicating high stability. nih.gov Similar electronic behavior would be anticipated for this compound, with the tolyl group potentially causing slight shifts in the absorption wavelengths due to its electronic effects.

Table 2: Expected UV-Vis Absorption Data for Pyrazine Derivatives

Transition TypeTypical Wavelength RangeSolvent Effect (Polar Solvent)
n→π~300-350 nmBlue Shift (to shorter λ)
π→π~250-280 nmRed Shift (to longer λ)

Note: Data is based on general characteristics of pyrazine compounds. montana.edu

X-ray Crystallography for Definitive Solid-State Structural Determination

While specific crystallographic data for this compound is not widely published, analysis of similar structures provides valuable insights. For example, the crystal structure of 2-benzoyl-3-aminopyrazine has been solved, revealing a monoclinic P2₁/n space group and supramolecular architectures formed by intermolecular hydrogen bonds. researchgate.net Similarly, studies on N,N'-bis(methoxybenzamidothiocarbonyl) hydrazines show how hydrogen bonding dictates the molecular packing in the crystal lattice. researchgate.net

For this compound, X-ray analysis would be expected to reveal:

The planarity of the pyrazine ring.

The dihedral angle between the pyrazine ring and the m-tolyl group, indicating the degree of twist between the two aromatic systems.

The geometry of the hydrazinyl group.

The presence of intermolecular and intramolecular hydrogen bonds, likely involving the hydrazinyl protons and the pyrazine nitrogen atoms, which would influence the crystal packing.

Table 3: Example Crystal Structure Data for a Related Pyrazine Derivative (2-benzoyl-3-aminopyrazine)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Key InteractionsN–H⋯O and N–H⋯N-pyrazine intermolecular hydrogen bonds

Source: Data for 2-benzoyl-3-aminopyrazine. researchgate.net

Elemental Compositional Analysis for Purity and Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are compared against the theoretically calculated percentages based on the proposed molecular formula to confirm the compound's purity and stoichiometry.

For this compound, with the molecular formula C₁₁H₁₂N₄, the theoretical elemental composition can be calculated precisely. An experimental analysis of a pure sample should yield values that are in very close agreement (typically within ±0.4%) with these theoretical values. This confirmation is a standard and essential step in the characterization of any newly synthesized compound. researchgate.netresearchgate.net

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.01165.98%
HydrogenH1.0086.04%
NitrogenN14.00727.98%

Note: These are theoretical values. Experimental analysis is required to confirm the purity of a sample.

Computational Chemistry and Theoretical Studies of 2 Hydrazinyl 3 M Tolyl Pyrazine

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic properties and inherent reactivity of 2-Hydrazinyl-3-(m-tolyl)pyrazine. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the molecular and electronic structure of organic molecules. nih.govimist.ma This approach is favored for its balance of accuracy and computational efficiency, making it suitable for medium-sized molecules. imist.ma For compounds analogous to this compound, such as 2-hydrazinopyrazine (2HP), DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry. nih.govnih.govnih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For the related 2-hydrazinopyrazine, the pyrazine (B50134) ring is found to be planar, with the nitrogen framework of the hydrazine (B178648) substituent nearly co-planar with the ring. nih.gov The presence of the hydrazine group can cause slight deformations in the pyrazine ring angles compared to unsubstituted pyrazine. nih.gov The optimized geometries are confirmed as true energy minima on the potential energy surface by ensuring the absence of negative frequencies in vibrational analysis. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 2-Hydrazinopyrazine (Analogous Compound)

Parameter Bond Length (Å) Parameter Bond Angle (°)
Pyrazine Ring Bonds 1.319 - 1.418 Ring Angles 116.447 - 122.568
C2–N7 1.379 N1–C2–N7 118.551
N7–N8 1.408

Data derived from DFT calculations on the analogous compound 2-hydrazinopyrazine. nih.gov

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. nih.govresearchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a significant parameter that determines chemical stability, reactivity, and optical polarizability. nih.govresearchgate.net A large energy gap implies high stability and low reactivity. nih.gov For 2-hydrazinopyrazine, the HOMO is located over the pyrazine ring, and the LUMO is spread over the entire molecule, including the hydrazine group. The HOMO→LUMO transition, therefore, involves an electron density transfer from the pyrazine ring to the hydrazine group. nih.gov Theoretical calculations for similar heterocyclic hydrazones have been used to determine various reactivity descriptors. nih.gov

Table 2: Calculated FMO Properties for 2-Hydrazinopyrazine (Analogous Compound)

Parameter Value (Gas Phase, eV) Value (Water, eV)
EHOMO -7.57782 -7.57789
ELUMO -4.47681 -4.47685

Data derived from DFT calculations on the analogous compound 2-hydrazinopyrazine. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, electron delocalization, and intramolecular interactions. It provides a detailed picture of the bonding and electronic structure within the molecule. In pyrazine derivatives, NBO analysis is used to elucidate the stability arising from hyperconjugative interactions and charge delocalization. For instance, in the analogous 2-hydrazinopyrazine, an important aspect of its structure is the potential for intramolecular hydrogen bonding. The hydrogen atoms on the hydrazine group can act as donors, while the N1 nitrogen of the pyrazine ring can act as an acceptor, an interaction that can be quantified and understood through NBO analysis. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. For 2-hydrazinopyrazine, four stable conformers were identified through DFT calculations by exploring the rotation around the C2–N7 single bond. nih.gov The lowest-energy conformer represents the most stable structure, which features a planar pyrazine ring with the hydrazine group's nitrogen framework nearly co-planar. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. semanticscholar.org By simulating the movements of atoms and bonds, MD can reveal how the molecule interacts with its environment, such as a solvent, and how its conformation changes. scitation.org For pyrazine derivatives interacting with biomolecules like Human Serum Albumin (HSA), MD simulations have shown that binding can enhance the stability of the protein. semanticscholar.orgresearchgate.net These simulations are crucial for understanding the transport and mechanism of action of pyrazine compounds within biological systems. semanticscholar.org

In Silico Modeling of Molecular Recognition and Ligand Interactions

In silico modeling, particularly molecular docking, is a powerful tool for predicting how a ligand like this compound might bind to a biological target, such as a protein receptor or enzyme. nih.govnih.gov This technique predicts the preferred orientation of the ligand within the binding site and estimates the strength of the interaction.

For pyrazine derivatives, molecular docking studies have been used to explore their binding modes with various receptors. nih.gov For example, studies on pyrazine-modified triterpenes showed that these compounds could bind to the human NF-κB receptor, with interactions occurring near the DNA recognition site. nih.gov Similarly, hydrazine derivatives have been investigated as potential enzyme inhibitors, with their ability to form non-covalent interactions like hydrogen bonds and π-π stacking being key to their biological activity. imist.ma These computational approaches are vital for rational drug design and for understanding the structure-activity relationships of novel therapeutic agents. imist.manih.gov

Prediction and Interpretation of Spectroscopic Data through Theoretical Methods

Theoretical methods are extensively used to predict and interpret spectroscopic data, providing a powerful complement to experimental measurements. Quantum chemical calculations can compute spectroscopic parameters for techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

By using DFT methods, theoretical vibrational frequencies (IR spectra) can be calculated. epstem.net These calculated frequencies are often scaled to better match experimental results and are used to assign specific vibrational modes to the observed spectral bands. epstem.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, and the results are compared with experimental data to confirm the molecular structure. nih.govepstem.net

Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and identify the specific electronic transitions responsible for them, such as the HOMO-LUMO transitions. mdpi.com This theoretical insight is invaluable for interpreting experimental spectra and understanding the electronic properties of the molecule. mdpi.com

Coordination Chemistry of 2 Hydrazinyl 3 M Tolyl Pyrazine As a Ligand

Design Principles for 2-Hydrazinyl-3-(m-tolyl)pyrazine as a Chelating Ligand

The design of this compound as a chelating ligand is predicated on the strategic placement of its donor atoms and the electronic influence of its substituents. The primary chelating motif arises from the proximate arrangement of a nitrogen atom within the pyrazine (B50134) ring and the terminal amino group of the hydrazinyl substituent. This arrangement allows the ligand to form a stable five-membered chelate ring upon coordination to a metal center.

The pyrazine ring itself offers two nitrogen atoms, but typically only the one adjacent to the hydrazinyl group is involved in chelation due to steric and electronic factors. The presence of the electron-donating m-tolyl group at the 3-position of the pyrazine ring influences the electronic properties of the ligand. This substituent can modulate the electron density on the pyrazine nitrogen atoms, thereby affecting the ligand's donor strength and the stability of the resulting metal complexes.

Furthermore, the hydrazinyl group introduces additional versatility. It can exist in equilibrium with its tautomeric hydrazone form, especially when condensed with aldehydes or ketones. This allows for the synthesis of a wider range of Schiff base ligands derived from this compound, each with distinct coordination capabilities. The inherent flexibility of the hydrazinyl moiety also allows it to adopt various conformations to accommodate the geometric preferences of different metal ions.

Synthesis and Structural Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes with this compound are not extensively documented in the literature, the synthesis can be inferred from established methods for similar pyrazine-hydrazine based ligands. Typically, the synthesis involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The reaction may be carried out at room temperature or with gentle heating to facilitate complex formation.

Coordination Modes of the Pyrazine and Hydrazine (B178648) Binding Sites

Based on studies of analogous pyrazine-hydrazone ligands, this compound is expected to act as a bidentate ligand. nih.gov The most probable coordination mode involves one of the pyrazine nitrogen atoms (N1) and the terminal nitrogen atom of the hydrazinyl group (-NH2), forming a stable five-membered chelate ring with the metal ion. nih.gov This bidentate N,N-chelation is a common feature for ligands of this type. nih.gov

In some instances, the hydrazinyl group might bridge two metal centers, leading to the formation of polynuclear complexes. The second nitrogen atom of the pyrazine ring could also potentially coordinate to another metal ion, giving rise to coordination polymers. nih.govacs.org The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the counter-anion present, the stoichiometry of the reaction, and the solvent used.

Geometrical and Electronic Structures of Metal Adducts

The coordination of this compound to a metal ion will result in the formation of metal adducts with specific geometrical and electronic structures. The geometry around the metal center will be determined by its coordination number and the nature of the other ligands present. For example, with a bidentate this compound ligand and two ancillary monodentate ligands, a tetrahedral or square planar geometry could be expected for a four-coordinate metal ion. For a six-coordinate metal ion, an octahedral geometry would be likely, with the pyrazine-based ligand occupying two coordination sites.

The electronic structure of the metal adducts can be probed using techniques such as UV-Visible spectroscopy and magnetic susceptibility measurements. The UV-Vis spectra of the complexes are expected to show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions, providing information about the electronic environment of the metal ion. Magnetic susceptibility measurements can determine the number of unpaired electrons in the complex, which is indicative of the metal's oxidation state and the ligand field strength.

Influence of Metal Coordination on the Reactivity and Electronic Properties of the Organic Moiety

The coordination of a metal ion to this compound is expected to significantly alter the reactivity and electronic properties of the organic framework. The donation of electron density from the nitrogen donor atoms to the metal center leads to a decrease in the electron density on the ligand. This can make the pyrazine ring more susceptible to nucleophilic attack.

Conversely, the coordination can also stabilize the ligand against decomposition. The chelate effect, where a multidentate ligand forms a more stable complex than its monodentate counterparts, plays a crucial role. The electronic properties of the ligand are also modified upon coordination. The absorption and emission properties of the ligand can be tuned by the choice of the metal ion. This phenomenon, known as metallo-tuning, is a key aspect in the design of photoactive materials. The redox potential of the ligand can also be shifted upon complexation, which is relevant for applications in electrochemistry and catalysis.

Exploration of Metal Complexes in Catalysis and Advanced Materials

While specific applications for metal complexes of this compound have yet to be reported, the broader class of pyrazine-hydrazone metal complexes has shown promise in various fields. researchgate.net The ability of these complexes to stabilize different metal oxidation states makes them potential candidates for catalysts in a range of organic transformations. For instance, similar hydrazone complexes have been investigated for their catalytic activity in oxidation and reduction reactions. semanticscholar.org

In the realm of advanced materials, the luminescence properties of metal complexes with pyrazine-based ligands suggest their potential use in the development of organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com The ability of the pyrazine ring to act as a bridging ligand also opens up the possibility of constructing coordination polymers and metal-organic frameworks (MOFs) with interesting porous structures and properties for gas storage and separation. nih.govacs.org

Advanced Research Directions and Design Strategies for Pyrazine Hydrazine Systems

Structure-Driven Design Principles for Modulating Molecular Interactions

The biological and material properties of pyrazine-based compounds are fundamentally governed by their molecular interactions. researchgate.net Due to their heteroaromatic character, pyrazines uniquely blend the properties of heteroatoms, which facilitate polar interactions, with the characteristics of aromatic systems that engage in non-polar interactions. nih.gov A systematic analysis of pyrazine-based ligands reveals that the most common interactions are hydrogen bonds, where the pyrazine (B50134) nitrogen atom acts as an acceptor. nih.gov Additionally, weak hydrogen bonds involving pyrazine C-H groups as donors, π-interactions, and coordination with metal ions are frequently observed. researchgate.netnih.gov

In the context of 2-Hydrazinyl-3-(m-tolyl)pyrazine, these principles offer clear strategies for modulation:

Hydrogen Bonding: The hydrazinyl group (-NHNH₂) is a potent hydrogen bond donor and acceptor. This allows for the formation of robust and directional intermolecular connections, which are crucial for creating ordered supramolecular structures. researchgate.net The pyrazine ring's nitrogen atoms also serve as hydrogen bond acceptors. nih.gov

π-π Stacking: The aromatic pyrazine ring and the m-tolyl group are capable of engaging in π-π stacking interactions. These interactions are fundamental in the formation of layered supramolecular assemblies and can be tuned by modifying the electronic nature of the aromatic systems. researchgate.net

Steric and Electronic Tuning: The m-tolyl group provides a point for steric and electronic modification. Altering the substituent on the tolyl ring (e.g., from methyl to a more electron-withdrawing or -donating group) can modulate the electronic properties of the entire molecule, thereby influencing the strength and nature of its intermolecular interactions.

A systematic approach to structure-driven design involves leveraging these interactions to engineer specific material or biological functions. For instance, enhancing π-stacking through the introduction of larger aromatic systems could be a strategy for developing novel organic semiconductor materials. mdpi.com

Table 1: Key Molecular Interactions in Pyrazine-Hydrazine Systems

Interaction Type Participating Moieties in this compound Potential for Modulation
Hydrogen Bonding Hydrazinyl (-NHNH₂) group, Pyrazine Nitrogens High: Modification of the hydrazine (B178648) group or introduction of other H-bond donors/acceptors.
π-π Stacking Pyrazine ring, m-tolyl ring High: Introduction of different aryl or heteroaryl substituents.
Metal Coordination Pyrazine Nitrogens, Hydrazinyl Nitrogens High: Forms the basis for metal-organic frameworks (MOFs) and coordination polymers. researchgate.net
Hydrophobic Interactions m-tolyl group Moderate: Can be tuned by altering the alkyl or aryl substituents.
Halogen Bonding N/A (requires halogen substituent) Potential: Introduction of halogen atoms onto the pyrazine or tolyl ring. nih.gov

Scaffold Diversity and Exploration Based on this compound Analogues

The 2-hydrazinyl-3-arylpyrazine framework is a versatile scaffold that serves as a launchpad for creating diverse molecular architectures. researchgate.net The exploration of analogues through synthetic modification is a cornerstone of modern medicinal chemistry and materials science, allowing for the fine-tuning of properties and the discovery of new functionalities. nih.govresearchgate.net

Starting from the this compound core, several diversification strategies can be envisioned:

Modification of the Hydrazinyl Group: The hydrazine moiety is a reactive handle for synthesizing a wide range of derivatives. It can react with aldehydes, ketones, and other carbonyl compounds to form hydrazones, pyrazoles, and other heterocyclic systems. researchgate.netnih.gov For example, reaction with various aromatic aldehydes can yield a library of Schiff base derivatives with potentially enhanced electronic or biological properties.

Alteration of the Aryl Substituent: Replacing the m-tolyl group with other substituted aryl or heteroaryl rings can significantly impact the molecule's steric and electronic profile. This strategy has been used to develop pyrazine derivatives with applications ranging from anticancer agents to materials for optoelectronics. nih.govresearchgate.net

Substitution on the Pyrazine Ring: The remaining positions on the pyrazine ring can be functionalized to introduce new chemical properties. For instance, chlorination followed by nucleophilic substitution allows for the introduction of a wide array of functional groups. nih.gov

Ring Fusion: Fusing other rings to the pyrazine core, such as imidazole, triazole, or pyridine (B92270) rings, creates entirely new heterocyclic systems like triazolopyrazines. mdpi.commdpi.com This approach dramatically expands the available chemical space and has led to the discovery of compounds with unique activities.

These diversification strategies highlight the "privileged scaffold" nature of the pyrazine core, which is frequently found in natural products and pharmacologically active compounds. acs.org

Table 2: Examples of Scaffold Diversification Based on Pyrazine Systems

Modification Strategy Resulting Compound Class Potential Application Area Reference
Reaction at Hydrazine Moiety Pyrazoline, Triazole, Tetrazole Derivatives Molecular Probes, Heterocyclic Synthesis researchgate.net
Ring Fusion 1,2,3-Triazolo[4,5-b]pyrazines Fluorescent Probes, Polymers mdpi.com
Substitution on Pyrazine Ring Ether-substituted triazolopyrazines Antimalarial Compound Development mdpi.com
Aryl Group Modification Pyrazine-linked Thiazoles Anticancer Agent Research researchgate.net

Development of Chemical Probes and Tools in Molecular Research

The intrinsic properties of the pyrazine nucleus, such as its defined geometry and electronic characteristics, make its derivatives suitable for development as chemical probes. nih.gov These tools are essential for studying complex biological systems and for high-throughput screening in drug discovery.

Fluorescent Probes: Certain fused pyrazine systems, such as 1,2,3-triazolo[1,5-a]pyrazines, have been investigated for their fluorescent properties. mdpi.com By analogy, derivatives of this compound could be designed to act as fluorescent sensors. For example, the hydrazine group could be derivatized with a fluorophore, and the molecule's interaction with a specific analyte (e.g., a metal ion or a protein) could lead to a detectable change in fluorescence.

Molecular Scaffolds for Library Synthesis: The reactivity of the hydrazinyl group makes the parent compound an excellent starting material for combinatorial chemistry and the generation of diverse compound libraries. acs.org These libraries can be used to screen for molecules that bind to specific biological targets, accelerating the early stages of drug discovery.

Probes for Reaction Mechanism Studies: The well-defined structure of pyrazine derivatives allows them to be used as model systems to study chemical reactions and intermolecular interactions. Their predictable electronic and steric properties can help elucidate complex reaction mechanisms.

The development of such chemical tools from the this compound scaffold would involve synthetic modifications aimed at incorporating reporter groups (like fluorophores) or reactive handles for bioconjugation.

Prospects in Supramolecular Assembly and Material Science Applications

The ability of pyrazine-hydrazine systems to form ordered, non-covalent structures makes them highly attractive for applications in supramolecular chemistry and materials science. mdpi.com The interplay of hydrogen bonding and π-π stacking interactions can be harnessed to construct complex architectures with emergent properties. researchgate.net

Coordination Polymers and MOFs: Pyrazine and its derivatives are classic ligands in coordination chemistry. The nitrogen atoms of the pyrazine ring can bridge metal centers to form one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com The hydrazinyl group on this compound provides an additional coordination site, opening the possibility for more complex and functional heterometallic or multi-nodal networks. These materials have potential applications in gas storage, catalysis, and sensing.

Liquid Crystals: By attaching long alkyl chains to the pyrazine scaffold, it may be possible to induce liquid crystalline behavior. The directional intermolecular interactions provided by the hydrogen-bonding hydrazinyl groups and the π-stacking of the aromatic cores are conducive to the formation of mesophases.

Organic Electronics: Pyrazine-based polymers and π-conjugated materials are of significant interest for technological applications, including photovoltaic devices and organic light-emitting diodes (OLEDs). mdpi.comlifechemicals.comrsc.org The electron-deficient nature of the pyrazine ring makes it a useful component in push-pull chromophores and as a building block for n-type organic semiconductors. mdpi.com Strategic modifications of the this compound scaffold could lead to new materials with tailored electronic and photophysical properties for these advanced applications. researchgate.net

The future of pyrazine-hydrazine systems in materials science lies in the precise control over their self-assembly into functional superstructures, a goal that is advanced by a deep understanding of the structure-property relationships discussed herein. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.